molecular formula C9H7ClN4O B14290362 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 115057-50-6

5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14290362
CAS No.: 115057-50-6
M. Wt: 222.63 g/mol
InChI Key: JOBNDWNOVZPETI-UHFFFAOYSA-N
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Description

5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenyl group attached to the nitrogen atom. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper (Cu) to yield 1,2,3-triazoles. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of triazole derivatives, including 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of certain pathogens .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison: 5-Chloro-N-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of a chlorine atom and a phenyl group, which can enhance its biological activity and specificity. Compared to other triazole compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

CAS No.

115057-50-6

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-N-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C9H7ClN4O/c10-8-7(12-14-13-8)9(15)11-6-4-2-1-3-5-6/h1-5H,(H,11,15)(H,12,13,14)

InChI Key

JOBNDWNOVZPETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NNN=C2Cl

Origin of Product

United States

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